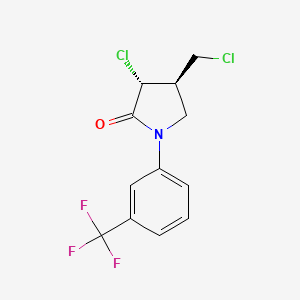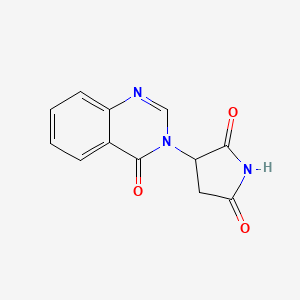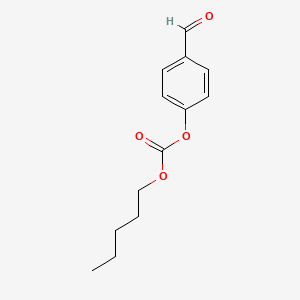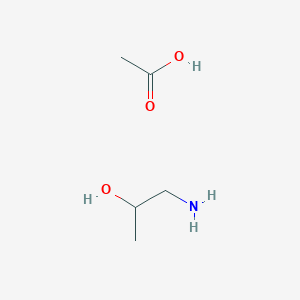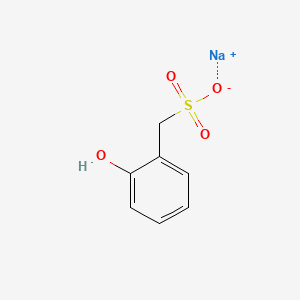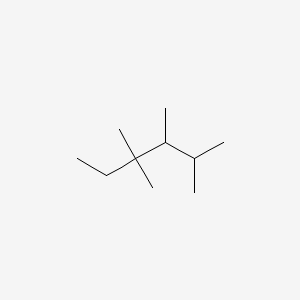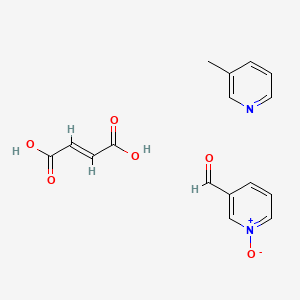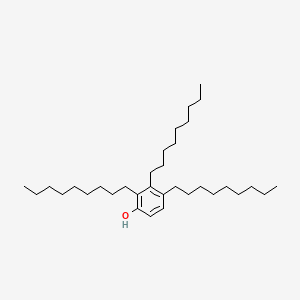
Trinonylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trinonylphenol is a chemical compound belonging to the alkylphenol family. It is characterized by the presence of three nonyl groups attached to a phenol ring. Alkylphenols, including this compound, are known for their use in various industrial applications due to their surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trinonylphenol can be synthesized through the alkylation of phenol with nonene in the presence of an acid catalyst. The reaction typically involves the following steps:
Alkylation: Phenol reacts with nonene in the presence of an acid catalyst such as sulfuric acid or phosphoric acid.
Purification: The reaction mixture is purified using techniques like distillation or chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Trinonylphenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Trinonylphenol has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Studied for its potential endocrine-disrupting effects.
Medicine: Investigated for its interactions with biological systems and potential therapeutic applications.
Industry: Used in the production of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of trinonylphenol involves its interaction with cellular receptors and enzymes. It can mimic or interfere with natural hormones, leading to endocrine disruption. The compound binds to estrogen receptors, altering the normal hormonal balance and affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonylphenol: A widely studied alkylphenol with similar properties but fewer nonyl groups.
Octylphenol: Another alkylphenol with eight carbon atoms in the alkyl chain.
Dodecylphenol: An alkylphenol with a longer alkyl chain compared to trinonylphenol.
Uniqueness
This compound is unique due to the presence of three nonyl groups, which enhance its surfactant properties and make it more effective in certain industrial applications compared to its counterparts .
Eigenschaften
CAS-Nummer |
28652-08-6 |
|---|---|
Molekularformel |
C33H60O |
Molekulargewicht |
472.8 g/mol |
IUPAC-Name |
2,3,4-tri(nonyl)phenol |
InChI |
InChI=1S/C33H60O/c1-4-7-10-13-16-19-22-25-30-28-29-33(34)32(27-24-21-18-15-12-9-6-3)31(30)26-23-20-17-14-11-8-5-2/h28-29,34H,4-27H2,1-3H3 |
InChI-Schlüssel |
RBPAPQWTNWGCGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=C(C(=C(C=C1)O)CCCCCCCCC)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


